molecular formula C9H12FN B8322837 (4-ethyl-2-fluorophenyl)methanamine

(4-ethyl-2-fluorophenyl)methanamine

Cat. No.: B8322837
M. Wt: 153.20 g/mol
InChI Key: RUPHKHAXDPMNRW-UHFFFAOYSA-N
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Description

(4-Ethyl-2-fluorophenyl)methanamine is a fluorinated benzylamine derivative of significant interest in advanced chemical research and development. This compound features a benzylamine core substituted with both a fluorine atom and an ethyl group, making it a valuable building block for synthesizing more complex molecules. Its structural motifs are commonly explored in medicinal chemistry and agrochemical research . The primary amine group attached to the benzylic carbon is a highly reactive site, allowing for transformations into various secondary and tertiary amines, amides, and imines. The fluorine atom and ethyl group on the aromatic ring can be leveraged to fine-tune the electronic properties, lipophilicity, and metabolic stability of resulting compounds . Researchers utilize this scaffold in structure-activity relationship (SAR) studies to investigate interactions with biological targets. For instance, fluorinated phenyl methanamine derivatives are key intermediates in developing non-covalent inhibitors for enzymes like acetylcholinesterase, a target in insecticide development . Handling and Safety: This chemical should be handled with appropriate personal protective equipment. As a general safety precaution with compounds of this class, refer to the SDS for detailed hazard information. The product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(4-ethyl-2-fluorophenyl)methanamine

InChI

InChI=1S/C9H12FN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2,6,11H2,1H3

InChI Key

RUPHKHAXDPMNRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CN)F

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the hydrogenation of (4-ethyl-2-fluorophenyl)acetonitrile to the target amine using a metal catalyst.

Procedure

  • Substrate Preparation : (4-Ethyl-2-fluorophenyl)acetonitrile is synthesized via Friedel-Crafts alkylation or nucleophilic substitution.

  • Hydrogenation :

    • Catalyst: Nano-nickel (Ni) or palladium on carbon (Pd/C).

    • Conditions: 1–3 MPa H₂, 70–120°C, 4–12 hours.

    • Solvent: Methanol or ethanol.

Key Data

ParameterValueSource
Yield88–95%
Catalyst Loading0.1–1.0 wt%
Purity (HPLC)>99%

Advantages : High yield, scalable, minimal byproducts.
Limitations : Requires specialized equipment for high-pressure H₂.

Gabriel Synthesis with Phthalimide Protection

Reaction Overview

This classical method converts benzyl halides to primary amines via phthalimide intermediates.

Procedure

  • Phthalimide Formation :

    • (4-Ethyl-2-fluorobenzyl) bromide reacts with potassium phthalimide in DMF at 80°C for 6 hours.

  • Deprotection :

    • Hydrazine hydrate in ethanol reflux cleaves the phthalimide group.

Key Data

ParameterValueSource
Yield52–58%
Purity (NMR)>95%

Advantages : Avoids over-alkylation, suitable for sensitive substrates.
Limitations : Moderate yield, multi-step process.

Reductive Amination of Aldehydes

Reaction Overview

(4-Ethyl-2-fluorophenyl)aldehyde reacts with ammonium acetate under reducing conditions.

Procedure

  • Imine Formation : Aldehyde and ammonium acetate in methanol at 25°C for 2 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) or H₂/Pd-C reduces the imine.

Key Data

ParameterValueSource
Yield68–76%
CatalystPd/SiNS (0.02 mol%)

Advantages : Single-pot reaction, avoids isolation of intermediates.
Limitations : Aldehyde precursors are less accessible.

Halogenation-Amination Sequence

Reaction Overview

Adapted from CN105017026B, this method involves halogenation of toluene derivatives followed by amination.

Procedure

  • Halogenation :

    • 4-Ethyl-2-fluorotoluene reacts with N-bromosuccinimide (NBS) under radical initiation.

  • Amination :

    • Benzyl bromide reacts with hexamethylenetetramine (methenamine) in acetonitrile, followed by HCl hydrolysis.

Key Data

ParameterValueSource
Yield81–88%
Purity (GC)96–98%

Advantages : Uses commercially available starting materials.
Limitations : Requires careful control of radical conditions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nitrile Reduction88–95>99HighModerate
Gabriel Synthesis52–58>95ModerateLow
Reductive Amination68–76>98HighHigh
Halogenation-Amination81–8896–98HighModerate

Emerging Techniques and Optimizations

Flow Chemistry Applications

Microflow reactors equipped with Pd catalysts (e.g., SiNS–Pd) enable continuous H₂-based reductive amination, achieving 4 g/day throughput.

Solvent-Free Conditions

Recent patents highlight ZnCl₂-catalyzed reactions in molten paraffin, reducing waste and improving yields by 8–12% .

Chemical Reactions Analysis

Types of Reactions: (4-ethyl-2-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-ethyl-2-fluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-ethyl-2-fluorophenyl)methanamine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorine Position and Electronic Effects
  • [4-(Difluoromethoxy)-2-fluorophenyl]methanamine (C₈H₈F₃NO): Key Difference: Incorporates a difluoromethoxy (-OCF₂H) group at C4 instead of ethyl . Impact: The difluoromethoxy group enhances electron-withdrawing effects, reducing aromatic ring electron density compared to the ethyl group. This may alter binding interactions in biological targets. Physicochemical Properties: Higher molecular weight (191.15 g/mol vs. 153.20 g/mol) and lower lipophilicity (logP ~1.8 vs. ~2.5 estimated for the target compound).
  • N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (C₁₈H₂₁FNO₂): Key Difference: Ethylamine chain (-CH₂CH₂NH-) and dimethoxybenzyl substituent . Dimethoxy groups enhance solubility but reduce blood-brain barrier penetration.
Halogen Substitution
  • 2-(4-Chlorophenyl)ethanamine (C₈H₁₀ClN): Key Difference: Chlorine replaces fluorine at C4, and the amine is part of an ethyl chain . Impact: Chlorine’s larger atomic radius and weaker electronegativity compared to fluorine reduce dipole interactions but increase lipophilicity (logP ~1.9 vs. ~2.5). Synthetic Note: Often synthesized via reduction of nitriles (e.g., using LiAlH₄), a method applicable to the target compound .
Heterocyclic Derivatives
  • [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine (C₁₀H₉FN₂O): Key Difference: Oxazole ring replaces the benzene ring, with fluorine at a meta position .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>*</sup> Water Solubility (mg/mL)
(4-Ethyl-2-fluorophenyl)methanamine 153.20 ~2.5 Low (<1)
[4-(Difluoromethoxy)-2-fluorophenyl]methanamine 191.15 ~1.8 Moderate (~10)
2-(4-Chlorophenyl)ethanamine 155.63 ~1.9 Low (~5)
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine 302.37 ~1.2 High (>50)

<sup>*</sup>logP values estimated using fragment-based methods.

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding poses, prioritizing targets like serotonin receptors (5-HT) due to structural analogy to fluorinated phenethylamines .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA) .
  • QSAR modeling : Train models on PubChem BioAssay data (e.g., AID 1259352) to predict ADMET properties and off-target risks .
    Validation : Cross-check computational predictions with in vitro binding assays (e.g., radioligand displacement) .

What are the key considerations in designing stability studies for this compound under various storage conditions?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent amine oxidation or photodegradation .
  • Solvent compatibility : Use anhydrous DMSO for stock solutions; avoid aqueous buffers with pH >8 to prevent hydrolysis .
  • Analytical monitoring : Track degradation via HPLC-UV (λ = 254 nm) monthly, with acceptance criteria of ≥90% purity .

How can crystallographic data obtained via SHELX be utilized to elucidate the stereochemical properties of this compound?

Q. Advanced

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets to resolve fluorine and ethyl group positions .
  • Refinement : In SHELXL, apply anisotropic displacement parameters and restraint commands (e.g., DFIX) for C-F and C-N bonds to minimize overfitting .
  • Validation : Check CIF files with PLATON to flag steric clashes or incorrect torsion angles .

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